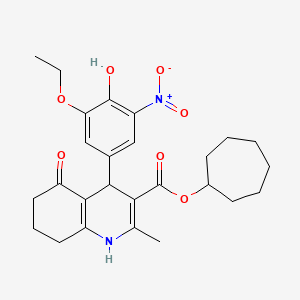
Cycloheptyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a mouthful of a compound! Let’s break it down:
Cycloheptyl: Refers to the cycloheptyl ring, a seven-membered carbon ring.
4-(3-ethoxy-4-hydroxy-5-nitrophenyl): Indicates the substituents attached to the quinoline ring.
2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Describes the quinoline core with additional functional groups.
This compound likely has interesting pharmacological properties due to its complex structure.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify the nitro group or other functional groups.
Reduction: Reduction reactions may reduce the nitro group to an amino group.
Substitution: Substituents can be replaced by other groups.
Hydrolysis: The ester group could undergo hydrolysis to form the corresponding acid.
Common reagents and conditions depend on the specific reaction. For example, reduction might involve catalytic hydrogenation using palladium on carbon.
Major products formed during these reactions would include derivatives of the original compound, such as reduced or substituted forms.
Scientific Research Applications
While I don’t have specific research data, compounds with similar structures have been investigated for their potential in various fields:
Medicine: Researchers explore their pharmacological properties, including potential as antimicrobial agents or anticancer drugs.
Chemistry: They serve as building blocks for more complex molecules.
Industry: Some derivatives find applications in materials science or as intermediates in chemical synthesis.
Mechanism of Action
Without direct information on this compound, I can’t provide a precise mechanism. understanding its molecular targets and pathways would involve studying its interactions with biological receptors or enzymes. Further research is needed to elucidate this.
Comparison with Similar Compounds
Unfortunately, I don’t have a list of similar compounds at the moment. exploring related quinoline derivatives could highlight the uniqueness of our compound.
Remember that this information is based on general knowledge, and for specific details, further literature research is essential
Properties
Molecular Formula |
C26H32N2O7 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
cycloheptyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H32N2O7/c1-3-34-21-14-16(13-19(25(21)30)28(32)33)23-22(26(31)35-17-9-6-4-5-7-10-17)15(2)27-18-11-8-12-20(29)24(18)23/h13-14,17,23,27,30H,3-12H2,1-2H3 |
InChI Key |
MJYMBMQDCSELKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















